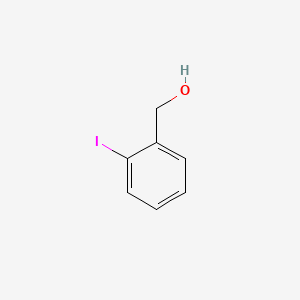

2-Iodobenzylic alcohol

描述

Overview of Benzyl (B1604629) Alcohol Derivatives in Organic Synthesis

Benzyl alcohol and its derivatives are a fundamental class of aromatic compounds widely employed in organic chemistry. wikipedia.orgontosight.ai Benzyl alcohol itself is utilized as a solvent for various materials and as a precursor to a multitude of esters and ethers used in diverse industries. wikipedia.org In the realm of organic synthesis, the benzyl group is frequently used as a protecting group for alcohols and carboxylic acids because it can be easily removed under mild conditions through hydrogenolysis. wikipedia.org

Derivatives of benzyl alcohol are crucial intermediates for creating more complex molecular architectures. ontosight.ai Their synthesis often involves multi-step reactions starting from simpler benzyl alcohols, proceeding through modifications like alkylation, hydroxylation, and amination. ontosight.ai These derivatives are of significant interest in pharmaceutical and materials science research due to their potential biological activities, which can include antimicrobial and antioxidant properties. ontosight.aiontosight.ai The ability to introduce various functional groups onto the benzyl alcohol framework allows for the fine-tuning of chemical and physical properties, making these compounds valuable for developing new therapeutic agents and materials. ontosight.aiontosight.ai

Significance of Ortho-Halogenation in Benzyl Alcohol Scaffolds

The introduction of a halogen atom at the ortho-position of the benzyl alcohol scaffold profoundly influences the molecule's conformational properties and reactivity. rsc.orgrsc.org Ortho-halogenation, particularly with chlorine, bromine, or iodine, favors a transiently chiral conformation due to the formation of an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the halogen atom (OH–X). rsc.orgrsc.orgnih.gov This interaction stabilizes a specific spatial arrangement of the molecule. rsc.org

Recent spectroscopic studies have shown that ortho-halogenated benzyl alcohols can exist in different low-energy conformations: a chiral form with the OH–X hydrogen bond and an achiral, planar form without this bond. rsc.orgnih.gov The relative stability and abundance of these conformers can be controlled, making these molecules excellent models for benchmarking theoretical energy calculations. rsc.orgrsc.org The presence of a heavy halogen atom like iodine also effectively quenches the heavy-atom tunneling effect that is prominent in simple benzyl alcohol. rsc.orgrsc.org

From a synthetic standpoint, the ortho-iodine atom is particularly significant. It serves as a reactive handle for various transformations. For instance, 2-iodobenzyl alcohols are key precursors for generating hypervalent iodine reagents, which are powerful tools in contemporary organic synthesis. researchgate.netbeilstein-journals.org The carbon-iodine bond is susceptible to oxidative addition in metal-catalyzed cross-coupling reactions, such as the Heck reaction, allowing for the construction of complex cyclic structures. researchgate.netacs.org This unique reactivity makes ortho-iodinated benzyl alcohols valuable intermediates for synthesizing substituted lactones, indenones, and various heterocyclic systems. nih.govresearchgate.net

Historical Context of 2-Iodobenzyl Alcohol Research

Research involving 2-iodobenzyl alcohol has established it as a versatile intermediate in synthetic organic chemistry. Early applications demonstrated its utility in constructing larger, functionalized molecules. For example, a notable synthesis developed in 2002 utilizes the nickel- and zinc-catalyzed cyclization of 2-iodobenzyl alcohol with propiolates to create a class of substituted seven-membered lactones with high regio- and stereoselectivity. nih.gov This methodology was successfully extended to various substituted o-iodobenzyl alcohols, showcasing the robustness of the approach. nih.gov

The compound has also been instrumental in the synthesis of other cyclic structures. Research has shown its use in palladium-catalyzed annulation reactions with internal alkynes to produce 2,3-diphenyl-1-indenone. More recently, studies have focused on its role in intramolecular Heck cyclizations. For instance, (2-iodobenzyl)buta-1,3-dienylphosphonates, synthesized from 2-iodobenzyl alcohol, undergo regioselective cyclization to form novel benzofused phostone derivatives. researchgate.netacs.org

Furthermore, 2-iodobenzyl alcohol serves as a key starting material for preparing other important reagents. A concise synthesis of a wide range of secondary and tertiary ortho-iodobenzyl alcohols was developed using the addition of ortho-iodophenyl Grignard reagents to aldehydes and ketones. researchgate.net These products, in turn, have been explored as precursors for novel electrophilic trifluoromethylating reagents based on hypervalent iodine derivatives, highlighting the continuing evolution of the applications of 2-iodobenzyl alcohol in academic research. researchgate.netbeilstein-journals.org

Data Tables

Table 1: Physicochemical Properties of 2-Iodobenzyl alcohol

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 5159-41-1 | cymitquimica.comscbt.com |

| Molecular Formula | C₇H₇IO | cymitquimica.comscbt.com |

| Molecular Weight | 234.03 g/mol | scbt.com |

| Appearance | White to yellow or pinkish needle-like powder | lookchem.com |

| Melting Point | 89-92 °C | lookchem.com |

| Boiling Point | 145 °C at 10 mmHg | lookchem.com |

| InChI Key | WZCXOBMFBKSSFA-UHFFFAOYSA-N | cymitquimica.com |

| SMILES | OCc1ccccc1I | |

Table 2: Compounds Mentioned in this Article

| Compound Name | Chemical Formula | Role/Context |

|---|---|---|

| 2-Iodobenzyl alcohol | C₇H₇IO | Main subject of the article |

| Benzyl alcohol | C₇H₈O | Parent compound, used as solvent and precursor wikipedia.org |

| Toluene | C₇H₈ | Industrial precursor to benzyl alcohol wikipedia.org |

| Benzaldehyde | C₇H₆O | Intermediate in benzyl alcohol synthesis wikipedia.org |

| 2-Bromobenzyl alcohol | C₇H₇BrO | Another ortho-halogenated benzyl alcohol researchgate.net |

| 2-Chlorobenzyl alcohol | C₇H₇ClO | Another ortho-halogenated benzyl alcohol rsc.org |

| Propiolates | C₃H₂O₂R | Reagents used in cyclization reactions with 2-iodobenzyl alcohol nih.gov |

| 2,3-diphenyl-1-indenone | C₂₁H₁₄O | Product synthesized using 2-iodobenzyl alcohol |

| (2-Iodobenzyl)buta-1,3-dienylphosphonates | Varies | Derivatives of 2-iodobenzyl alcohol used in Heck cyclizations researchgate.netacs.org |

Structure

3D Structure

属性

IUPAC Name |

(2-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCXOBMFBKSSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199540 | |

| Record name | 2-Iodobenzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 2-Iodobenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19623 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5159-41-1 | |

| Record name | 2-Iodobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5159-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodobenzylic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005159411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodobenzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodobenzylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-IODOBENZYLIC ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV7V53CV5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Iodobenzyl Alcohol and Its Derivatives

Direct Synthesis Approaches

A variety of methods have been developed for the direct synthesis of 2-iodobenzyl alcohol, each employing different reagents and reaction conditions.

A mild and transition-metal-free three-component coupling reaction utilizes potassium iodide (KI) as an iodide source in conjunction with arynes and aldehydes to produce 2-iodobenzyl alcohols. iisc.ac.inresearchgate.netacs.org This method demonstrates good functional group compatibility and affords the products in moderate to good yields. iisc.ac.inacs.org The reaction is initiated by the nucleophilic addition of the iodide to the aryne, generating an aryl anion intermediate. This intermediate is then trapped by an aldehyde to furnish the 2-iodobenzyl alcohol. iisc.ac.in The scope of this reaction is broad, tolerating various substituents on the aldehyde and the aryne precursor. acs.org For instance, aldehydes with both electron-donating and electron-withdrawing groups, as well as heteroaromatic and aliphatic aldehydes, have been successfully employed. acs.org Furthermore, this methodology has been extended to use other potassium halides, such as KBr and KCl, to synthesize the corresponding 2-bromo- and 2-chlorobenzyl alcohols. acs.org

Table 1: Examples of Iodide-Triggered Aryne Multicomponent Coupling

| Aryne Precursor | Aldehyde | Product | Yield (%) |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 4-Nitrobenzaldehyde | (2-Iodophenyl)(4-nitrophenyl)methanol | 85 |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 4-Methoxybenzaldehyde | (4-Methoxyphenyl)(2-iodophenyl)methanol | 78 |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Naphthaldehyde | (2-Iodophenyl)(naphthalen-1-yl)methanol | 75 |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Pyridine-2-carboxaldehyde | (2-Iodophenyl)(pyridin-2-yl)methanol | 65 |

This data is illustrative and based on findings from the cited research. acs.org

The addition of ortho-iodophenyl Grignard reagents to aldehydes and ketones provides a route to a wide range of secondary and tertiary 2-iodobenzyl alcohols. researchgate.netresearchgate.net This method involves the generation of the Grignard reagent from an ortho-dihaloarene, followed by its reaction with a suitable carbonyl compound. The use of cerium(III) chloride (CeCl₃) has been shown to significantly improve the yields, particularly when ketones are used as the electrophile. researchgate.netresearchgate.net

2-Iodobenzyl alcohol can be synthesized from methyl 2-iodobenzoate (B1229623) through reduction. cardiff.ac.uk One common method involves the use of lithium aluminum hydride (LiAlH₄) to reduce the ester functionality to a primary alcohol. cardiff.ac.uk Another approach involves a nucleophilic acyl substitution with Ruppert's reagent, followed by further transformations. researchgate.netresearchgate.net

The reduction of 2-iodobenzaldehyde (B48337) is a straightforward method for the synthesis of 2-iodobenzyl alcohol. ontosight.aicardiff.ac.uk This transformation can be achieved using various reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) in a suitable solvent can effectively reduce the aldehyde to the corresponding alcohol. cardiff.ac.uk Another method employs pyridinium (B92312) chlorochromate (PCC) for the oxidation of 2-iodobenzyl alcohol to 2-iodobenzaldehyde, a reaction that can be reversed to obtain the alcohol. cardiff.ac.ukthieme-connect.comd-nb.info

Gold-catalyzed cross-coupling reactions have been developed for the synthesis of biaryl compounds, where a 2-iodobenzyl alcohol moiety can be introduced. rsc.orgresearchgate.net One such method involves the reaction of aryldiazonium salts with arylboronic acids, using a gold catalyst like PPh₃AuCl in the presence of a base. rsc.orgresearchgate.net This reaction is compatible with various functional groups, including iodoaryls and alcohols. rsc.orgresearchgate.net More recently, a ligand-enabled gold-catalyzed C(sp²)-O cross-coupling of aryl iodides with aliphatic alcohols has been reported, offering a method to form aryl alkyl ethers. chemrxiv.orgchemrxiv.org This approach has been used for the methoxylation of complex molecules. chemrxiv.org A tandem gold-catalyzed cycloisomerization/Suzuki cross-coupling of 2-(hydroxymethyl)phenylethynyl MIDA boronate, prepared from 2-iodobenzyl alcohol, allows for the synthesis of substituted phthalans. nih.gov

Synthesis from 2-Iodobenzaldehyde

Preparation of Substituted 2-Iodobenzyl Alcohol Analogues

The synthesis of substituted 2-iodobenzyl alcohol analogues is crucial for various applications. Several strategies have been developed to introduce substituents at different positions of the aromatic ring or the alcohol moiety.

One approach involves the use of substituted starting materials in the synthetic routes described above. For example, in the iodide-triggered aryne multicomponent coupling, using substituted aryne precursors leads to the formation of correspondingly substituted 2-iodobenzyl alcohols. acs.org Similarly, substituted 2-iodobenzaldehydes or methyl 2-iodobenzoates can be used to produce a variety of analogues.

Another strategy involves the direct functionalization of 2-iodobenzyl alcohol or its derivatives. For instance, palladium-catalyzed reactions are employed for further modifications. The oxidative addition of 2-iodobenzyl alcohol to a palladium(0) complex in the presence of N-N ligands yields arylpalladium(II) complexes, which can undergo further reactions. researchgate.net Heck cyclizations of (2-iodobenzyl)buta-1,3-dienylphosphonates, which are synthesized from 2-iodobenzyl alcohol, lead to the formation of benzofused phostones. nih.govacs.org

Furthermore, substituted analogues have been prepared for specific purposes, such as the synthesis of chiral hypervalent iodine reagents. d-nb.info For example, 5-benzyloxy-2-iodobenzyl alcohol and 5-tert-butyldimethylsilanyloxy-2-iodobenzyl alcohol have been synthesized as precursors for these reagents. soton.ac.uk Electrosynthesis from aryl ortho-iodobenzyl ethers has also been used to prepare highly substituted biaryls. rsc.org

Synthesis of 2-Bromo-5-iodobenzyl Alcohol

2-Bromo-5-iodobenzyl alcohol is a key organic intermediate used to synthesize compounds with specific substitutions. google.com Its preparation can be achieved through multi-step reaction pathways, starting from different commercially available precursors.

One documented method begins with o-benzylamine. google.com The synthesis involves a four-step sequence:

Iodination: o-Benzylamine undergoes an iodination reaction using an iodinating reagent in the presence of a phase-transfer catalyst and ammonium (B1175870) bicarbonate to produce 2-methyl-4-iodoaniline. google.com

Diazotization and Bromination: The resulting 2-methyl-4-iodoaniline is converted into 2-bromo-4-iodotoluene through a diazotization reaction followed by bromination. google.com

Benzylic Bromination: 2-Bromo-4-iodotoluene is then reacted with N-bromosuccinimide (NBS) and an initiator to generate 2-bromo-4-bromo-iodomethylbenzene. google.com

Hydrolysis: Finally, the treatment of 2-bromo-4-bromo-iodomethylbenzene with an alkali yields the target compound, 2-bromo-5-iodobenzyl alcohol. google.com

This process is noted for avoiding the use of lithium aluminum hydride, which can generate large quantities of hydrogen gas, posing significant operational risks in industrial settings. google.com

An alternative synthetic route starts from o-bromobenzoic acid. google.com This method proceeds through the following steps:

Iodination: o-Bromobenzoic acid is reacted with N-iodosuccinimide (NIS) in a mineral acid solvent like sulfuric or hydrochloric acid to form 5-iodo-2-bromo-benzoic acid. The reaction is typically conducted at temperatures between -5°C and 50°C. google.com

Acyl Chloride Formation: The resulting carboxylic acid is converted to its corresponding acyl chloride, 5-iodo-2-bromo-benzoyl chloride, by reacting it with thionyl chloride in a solvent such as toluene. This reaction proceeds with a 90% yield. google.com

Reduction: The final step is the reduction of the acyl chloride to 2-bromo-5-iodobenzyl alcohol. This is achieved using a reducing agent like sodium borohydride in an ethanol (B145695) solution at a temperature of 0-10°C, affording the final product with an 80% yield. google.com

| Starting Material | Key Reagents | Intermediate Product | Final Product | Reference |

| o-Benzylamine | 1. Iodinating agent, Phase-transfer catalyst2. Diazotizing/Brominating agents3. NBS, Initiator4. Alkali | 2-Bromo-4-bromo-iodomethylbenzene | 2-Bromo-5-iodobenzyl alcohol | google.com |

| o-Bromobenzoic acid | 1. N-Iodosuccinimide (NIS)2. Thionyl chloride3. Sodium borohydride | 5-Iodo-2-bromo-benzoyl chloride | 2-Bromo-5-iodobenzyl alcohol | google.com |

Preparation of Other Halogenated Benzyl (B1604629) Alcohol Derivatives

The synthesis of other halogenated benzyl alcohols, such as 2-bromobenzyl alcohol and 2-chlorobenzyl alcohol, also employs well-established organic transformations. These compounds are valuable reactants for producing a range of fine chemicals, including pharmaceuticals and agrochemicals. ontosight.ai

2-Bromobenzyl Alcohol

A direct method for synthesizing 2-bromobenzyl alcohol involves the reaction of benzyl alcohol with a brominating agent such as bromine or hydrobromic acid. ontosight.ai This compound is a white to beige crystalline solid with a melting point of 78-80°C. lookchem.com It is utilized as a chemical intermediate in the synthesis of more complex molecules, for instance, in the palladium-catalyzed preparation of phthalides and the synthesis of 1-hydroxy-3(1H)-1,2-benzoboroxole. chemicalbook.com

2-Chlorobenzyl Alcohol

Several methods are available for the preparation of 2-chlorobenzyl alcohol. One common industrial approach is the hydrolysis of 2-chlorobenzyl chloride under basic conditions.

Another significant route is the reduction of 2-chlorobenzoic acid or its esters.

The hydrogenation of an appropriate ester can be carried out using a ruthenium complex as a catalyst. chemicalbook.com The reaction is typically performed in a solvent like tetrahydrofuran (B95107) under hydrogen pressure at elevated temperatures (e.g., 100°C) for several hours. chemicalbook.com

Alternatively, 2-chlorobenzoic acid can be reduced using a strong reducing agent like lithium aluminum hydride in an ether solvent to yield 2-chlorobenzyl alcohol. prepchem.com

2-Chlorobenzyl alcohol is a solid with a melting point of 70°C and a boiling point of 227°C. biosynth.com

| Compound | Synthetic Method | Key Reagents/Conditions | Reference |

| 2-Bromobenzyl Alcohol | Bromination of Benzyl Alcohol | Bromine or Hydrobromic Acid | ontosight.ai |

| 2-Chlorobenzyl Alcohol | Hydrolysis | 2-Chlorobenzyl chloride, Base | |

| 2-Chlorobenzyl Alcohol | Reduction of Ester | Ruthenium complex, H₂, 100°C | chemicalbook.com |

| 2-Chlorobenzyl Alcohol | Reduction of Carboxylic Acid | Lithium aluminum hydride, Ether | prepchem.com |

Methods for Diversification of the Hydroxyl Group

The hydroxyl group of 2-iodobenzyl alcohol and its halogenated derivatives is a site of versatile chemical reactivity, allowing for the synthesis of a wide array of other functional molecules. Key transformations include oxidation, esterification, and conversion to a leaving group for substitution reactions. google.com

Oxidation

The primary alcohol functionality of benzyl alcohols can be selectively oxidized to form the corresponding aldehydes or carboxylic acids. For example, 2-chlorobenzyl alcohol can be oxidized to 2-chlorobenzaldehyde (B119727) with high yields using CoFe₂O₄ nanoparticles in conjunction with Oxone as the oxidant. This transformation is a fundamental step in building more complex molecular architectures.

Esterification and Etherification

The hydroxyl group readily undergoes esterification when reacted with carboxylic acids or their derivatives (such as acyl chlorides) and etherification. google.comresearchgate.net These reactions are fundamental for creating ester and ether linkages, which are prevalent in many biologically active compounds and materials. Photocatalytic methods have been developed for the direct C-H functionalization of aromatic rings, allowing them to react with alcohols to form ethers, highlighting a modern approach to this class of compounds. researchgate.net

Conversion to a Leaving Group

To facilitate nucleophilic substitution reactions, the hydroxyl group can be converted into a better leaving group. A standard procedure involves reacting the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. google.com For instance, 2-chlorobenzyl alcohol can be converted to 2-chlorobenzyl tosylate. google.com This tosylate is a highly effective intermediate for introducing a wide range of nucleophiles at the benzylic position.

Reactivity and Reaction Pathways of 2 Iodobenzyl Alcohol in Advanced Organic Transformations

Transition Metal-Catalyzed Reactions

Transition metals, owing to their diverse electronic properties and ability to coordinate with organic molecules, are pivotal in activating the carbon-iodine bond of 2-Iodobenzyl alcohol and facilitating subsequent bond-forming events. The following sections delve into specific examples of such catalyses.

Palladium-Catalyzed Reactions

Palladium stands out as a preeminent catalyst in cross-coupling and cyclization reactions involving aryl halides. The reactivity of 2-Iodobenzyl alcohol in palladium-catalyzed systems is a testament to the power of this metal in constructing complex molecular architectures.

A fundamental step in many palladium-catalyzed reactions involving 2-Iodobenzyl alcohol is the oxidative addition of the carbon-iodine bond to a palladium(0) species. researchgate.netresearchgate.netmolaid.com This process leads to the formation of a square planar arylpalladium(II) complex. researchgate.netresearchgate.netmolaid.com Research has demonstrated that 2-Iodobenzyl alcohol readily undergoes oxidative addition to a "Pd(dba)2" (bis(dibenzylideneacetone)palladium(0)) equivalent in the presence of bidentate nitrogen ligands (N^N), such as 2,2'-bipyridyl (bpy) or N,N,N',N'-tetramethylethylenediamine (tmeda), to yield stable arylpalladium(II) complexes of the type [PdI(C₆H₄CH₂OH-2)(N^N)]. researchgate.netresearchgate.netmolaid.com

These isolated arylpalladium(II) complexes are not mere intermediates but can be characterized and their subsequent reactivity can be studied. researchgate.netresearchgate.net For instance, treatment of [PdI(C₆H₄CH₂OH-2)(bpy)] with a strong base like potassium tert-butoxide (KOtBu) results in the formation of a chelate complex, [Pd(κ²-C,O-C₆H₄CH₂O-2)(bpy)], where the deprotonated hydroxyl group coordinates to the palladium center. researchgate.netresearchgate.net This chelation can influence the subsequent reaction pathways.

The formation of these arylpalladium(II) complexes is the gateway to a multitude of synthetic transformations, including the cyclization reactions discussed in the following sections. The stability and reactivity of these complexes can be tuned by the choice of ligands and reaction conditions, offering a degree of control over the final product.

The arylpalladium(II) complexes derived from 2-Iodobenzyl alcohol are poised for intramolecular reactions, leading to the formation of various heterocyclic and carbocyclic systems.

A novel and efficient method for the synthesis of seven-membered lactones involves the bimetallic-catalyzed cyclization of 2-Iodobenzyl alcohol with alkyl propiolates. acs.orgacs.orgnthu.edu.twnih.govresearchgate.nettandfonline.comdntb.gov.ua This reaction is noteworthy for its high regio- and stereoselectivity, providing a direct route to a class of compounds that are otherwise challenging to prepare. acs.org The process typically employs a nickel catalyst, such as Ni(dppe)Br₂, in conjunction with zinc powder. acs.orgacs.org

The proposed catalytic cycle initiates with the reduction of Ni(II) to Ni(0) by zinc metal. acs.orgrsc.org The active Ni(0) species then undergoes oxidative addition with 2-Iodobenzyl alcohol to form an organonickel(II) intermediate. acs.orgrsc.org This is followed by the regioselective insertion of the propiolate into the nickel-carbon bond. acs.org A key and unusual feature of this reaction is a subsequent E/Z isomerization of the carbon-carbon double bond of the resulting intermediate before the final ring-closing lactonization occurs. acs.orgacs.orgnih.gov The role of the zinc halide, generated in situ, is believed to be crucial, possibly acting as a Lewis acid to facilitate this isomerization and the subsequent cyclization. acs.orgacs.org

The reaction of 2-iodobenzyl alcohol with various alkyl propiolates in the presence of a nickel catalyst and zinc affords the corresponding seven-membered lactones in moderate to good yields. acs.org For example, the reaction with methyl 2-octynoate yields the corresponding lactone in 87% yield. acs.orgacs.org

Table 1: Nickel- and Zinc-Catalyzed Synthesis of Seven-Membered Lactones

| Propiolate Reactant | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl 2-octynoate | Ni(dppe)Br₂ / Zn | CH₃CN | 80 | 87 | acs.orgacs.org |

This methodology showcases a powerful application of bimetallic catalysis, where the interplay between nickel and zinc orchestrates a complex reaction sequence to achieve a synthetically valuable transformation.

2-Iodobenzyl alcohol is a precursor for the synthesis of 2,3-disubstituted indenones through a palladium-catalyzed annulation with internal alkynes. chemsrc.comdatapdf.comlookchem.com While the direct use of 2-iodobenzyl alcohol is less common, its oxidized form, o-iodobenzaldehyde, readily participates in this transformation. datapdf.com The reaction is believed to proceed via an initial oxidative addition of the aryl iodide to a palladium(0) catalyst. scispace.comresearchgate.net The resulting arylpalladium(II) species then coordinates to the internal alkyne. Subsequent migratory insertion of the alkyne into the aryl-palladium bond, followed by an intramolecular reaction involving the aldehyde group, leads to the indenone product. scispace.comresearchgate.net

The regiochemistry of the alkyne insertion is primarily controlled by steric factors. datapdf.com This method provides a convenient route to sterically hindered indenones, including those bearing aryl, silyl, and tert-alkyl substituents. datapdf.com

A related and more general approach involves the palladium/norbornene-catalyzed annulation of simple aryl iodides with unsaturated carboxylic acid anhydrides to produce indenones. scispace.com The mechanism is thought to involve the formation of an aryl-norbornene-palladacycle, which then reacts with the anhydride. scispace.com

The intramolecular Heck reaction is a powerful tool for the construction of cyclic systems, and derivatives of 2-Iodobenzyl alcohol are excellent substrates for such transformations. rsc.org A recent study has demonstrated the synthesis of novel benzofused phostones (1,2-oxaphosphinine 2-oxides) through the intramolecular Heck cyclization of (2-iodobenzyl)buta-1,3-dienylphosphonates. nih.govwindows.net These substrates can be prepared by the reaction of 2-iodobenzyl alcohol with the corresponding buta-1,3-dienylphosphonochloridates. nih.gov

The cyclization is typically catalyzed by a palladium complex, and the regioselectivity of the ring closure is a critical aspect. nih.gov The reaction can potentially lead to either a six-membered ring via a 6-exo-trig process or a seven-membered ring through a 7-endo-trig closure. nih.gov Experimental results have shown that the 6-exo-trig pathway is favored, leading to the formation of the six-membered phostone derivatives. nih.gov The reaction conditions, including the choice of palladium source, base, and solvent, can be optimized to achieve high yields and regioselectivity. nih.gov

For instance, the cyclization of ethyl (2-iodobenzyl) (4-phenylbuta-1,3-dien-1-yl)phosphonate can be carried out using a palladium catalyst to afford the corresponding benzofused phostone. nih.gov This approach provides a novel and regioselective entry into this important class of phosphorus-containing heterocycles. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Iodobenzyl alcohol |

| Palladium |

| Arylpalladium(II) complexes |

| Nickel |

| Zinc |

| Seven-membered lactones |

| Propiolates |

| Indenones |

| Internal alkynes |

| Buta-1,3-dienylphosphonates |

| 2,2'-bipyridyl (bpy) |

| N,N,N',N'-tetramethylethylenediamine (tmeda) |

| bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) |

| Potassium tert-butoxide (KOtBu) |

| Ni(dppe)Br₂ |

| Methyl 2-octynoate |

| Methyl 2-butynoate |

| o-Iodobenzaldehyde |

| Norbornene |

| Phostones (1,2-oxaphosphinine 2-oxides) |

| (2-Iodobenzyl)buta-1,3-dienylphosphonates |

| Buta-1,3-dienylphosphonochloridates |

Synthesis of Indenones via Palladium-Catalyzed Annulation of Internal Alkynes

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and the carbon-iodine bond in 2-iodobenzyl alcohol serves as an excellent handle for such transformations.

The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful tool for forming carbon-carbon bonds. 2-Iodobenzyl alcohol is a key starting material in the synthesis of aza-dibenzocyclooctyne (also known as DIBAC or ADIBO) derivatives, which are widely used in bioorthogonal chemistry for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. mdpi.comencyclopedia.pubrsc.org

In a typical synthesis, 2-iodobenzyl alcohol is coupled with an ortho-alkynyl aniline, such as 2-ethynylaniline, to construct the core diarylacetylene structure. mdpi.comencyclopedia.pub This reaction is catalyzed by a palladium complex, like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), with a copper(I) salt, typically copper(I) iodide (CuI), as a co-catalyst. ru.nlresearchgate.net The resulting internal alkyne is a crucial intermediate that undergoes several subsequent steps, including cyclization, to form the strained eight-membered ring of the DIBAC scaffold. mdpi.comencyclopedia.pub The synthesis of these derivatives starting from readily available anthranilic acids often involves reducing the carboxylic acid to the corresponding alcohol, yielding the 2-iodobenzyl alcohol moiety, which then undergoes the Sonogashira coupling in excellent yields. rsc.org

Table 1: Sonogashira Coupling of 2-Iodobenzyl Alcohol Derivatives

| Aryl Iodide | Alkyne Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Iodobenzyl alcohol | 2-Ethynylaniline | Pd(PPh₃)₂Cl₂, CuI, NEt₃/THF | 2-((2-Aminophenyl)ethynyl)benzyl alcohol | 99% | researchgate.net |

| Chloro-substituted iodobenzyl alcohol | 2-Ethynylaniline | Not specified | Chloro-substituted diarylacetylene | 89-100% | rsc.org |

| Bromo-substituted iodobenzyl alcohol | 2-Ethynylaniline | Not specified | Bromo-substituted diarylacetylene | 89-100% | rsc.org |

This table is interactive. Click on the headers to sort the data.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org As an aryl iodide, 2-iodobenzyl alcohol is a suitable substrate for this class of reaction, enabling the formation of a new aryl-aryl bond at the position of the iodine atom.

The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) catalyst to form a Pd(II) species, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org While 2-iodobenzyl alcohol can be used in tandem reactions that incorporate a Suzuki coupling step, its direct use as a general method for preparing biaryl alcohols is a fundamental application of this reaction. nih.gov The reaction's tolerance to a wide variety of functional groups, including the alcohol moiety on the benzyl (B1604629) group, makes it a powerful method for molecular construction. libretexts.org

Sonogashira Coupling (e.g., in Synthesis of Aza-Dibenzocyclooctyne Derivatives)

Alkoxycarbonylation for Isotopic Labeling

Palladium-catalyzed alkoxycarbonylation of aryl halides is a highly effective method for synthesizing esters. This reaction is particularly valuable for introducing isotopically labeled carbonyl groups into molecules for use in research and medical imaging, such as positron emission tomography (PET). acs.org The 2-iodobenzyl alcohol moiety can be smoothly functionalized via this method, enabling its isotopic labeling. nih.govrsc.org

The process often utilizes a two-chamber system (such as COware) where carbon monoxide (CO), including its heavy isotope ¹³CO, is generated ex situ from a stable precursor like 9-methylfluorene-9-carbonyl chloride (COgen). researchgate.netacs.org This gaseous CO is then introduced into a separate chamber containing the aryl iodide substrate (e.g., a derivative of 2-iodobenzyl alcohol), a palladium catalyst, and an alcohol. researchgate.net This technique allows for the efficient incorporation of the labeled carbonyl group with high functional group tolerance, as the sensitive substrate is not exposed to the reagents used for CO generation. acs.org This methodology has been successfully applied to the synthesis of ¹³C-labeled compounds, including the beta-amyloid binding agent florbetaben, demonstrating its utility in late-stage isotopic labeling of complex molecules. acs.orgresearchgate.net

Other Metal-Catalyzed Processes (e.g., Nickel, Zinc, Gold)

Beyond palladium, other transition metals catalyze unique transformations of 2-iodobenzyl alcohol.

Nickel and Zinc: A notable bimetallic catalytic system using both nickel and zinc has been developed for the synthesis of seven-membered lactones from 2-iodobenzyl alcohols and alkyl propiolates. acs.orgnih.gov This reaction is highly regio- and stereoselective, providing a convenient one-pot method from easily accessible starting materials. acs.org The process employs a nickel complex, such as Ni(dppe)Br₂, and metallic zinc powder. nih.gov The catalytic cycle is likely initiated by the reduction of the Ni(II) precatalyst to Ni(0) by zinc. rsc.org A key feature of the mechanism is a proposed E/Z isomerization of a carbon-carbon double bond in an intermediate prior to the final lactonization, a step that may be facilitated by a zinc halide Lewis acid generated in situ. acs.orgnih.gov

Table 2: Ni/Zn-Catalyzed Synthesis of Seven-Membered Lactones

| 2-Iodobenzyl Alcohol Derivative | Alkyne Partner | Ni-Catalyst | Yield | Reference |

|---|---|---|---|---|

| 2-Iodobenzyl alcohol | Methyl 2-octynoate | Ni(dppe)Br₂ | 87% | acs.org |

| 2-Iodobenzyl alcohol | Methyl 2-octynoate | Ni(PPh₃)₂Br₂ | 65-85% | acs.org |

This table is interactive. Click on the headers to sort the data.

Gold: Gold catalysts have also been employed in reactions involving 2-iodobenzyl alcohol. One reported application is in gold-catalyzed transfer vinylation reactions. researchgate.net Furthermore, a gold-catalyzed cross-coupling between aryldiazonium salts and arylboronic acids has been used to construct biaryl compounds that contain the 2-iodobenzyl alcohol structure. nih.govrsc.org This reaction proceeds smoothly to introduce the functionalized moiety, which can then be used for further transformations like the aforementioned isotopic labeling via alkoxycarbonylation. rsc.org The efficiency of this gold-catalyzed coupling can be enhanced by irradiation with blue LEDs in the presence of a photosensitizer. nih.gov

Radical-Mediated Transformations

Radical chemistry offers alternative pathways for the functionalization of 2-iodobenzyl alcohol derivatives, enabling the formation of sterically demanding structures.

Electrosynthesis of Encumbered Biaryls from Aryl o-Iodobenzyl Ethers

A modern electrochemical approach allows for the synthesis of highly sterically hindered (encumbered) 2,2',6-tri- and 2,2',6,6'-tetra-substituted biaryls from aryl o-iodobenzyl ethers. soton.ac.ukrsc.org This method utilizes a mediated cathodic reduction, often performed in a continuous flow system, and relies on electricity as a sustainable reagent. soton.ac.ukresearchgate.net

The transformation proceeds via a radical-to-polar crossover mechanism that involves two sequential electron transfer steps. soton.ac.ukrsc.org

The first electron transfer to the aryl o-iodobenzyl ether induces the cleavage of the carbon-iodine bond, releasing an iodide ion and generating an aryl radical. soton.ac.uk

This radical intermediate undergoes a rapid intramolecular cyclization. soton.ac.uk

A second electron transfer to the cyclized intermediate initiates a polar fragmentation, which ultimately leads to the formation of the encumbered biaryl C-C bond and the final product. soton.ac.ukrsc.org

This electrosynthetic strategy represents a powerful method for constructing challenging biaryl scaffolds that are prevalent in catalysis, materials science, and medicinal chemistry. soton.ac.uk

Radical Cyclization Pathways

Radical cyclization reactions offer a powerful method for the construction of cyclic structures, and 2-iodobenzyl alcohol derivatives are effective precursors for such transformations. wikipedia.orgnih.gov These reactions typically involve the generation of a radical species which then undergoes an intramolecular addition to a multiple bond. wikipedia.org

Derivatives of 2-iodobenzyl alcohol can be utilized in radical cyclization reactions to form various heterocyclic and carbocyclic systems. For instance, the vinyl ether derived from 2-iodobenzyl alcohol and methyl propiolate undergoes a smooth 5-exo radical cyclization. lookchem.com Similarly, N-(2-iodobenzyl)indoles can undergo intramolecular radical C-H arylation to produce isoindolo[2,1-a]indole derivatives. researchgate.net These reactions are often initiated by radical initiators such as AIBN in the presence of a reducing agent like tributyltin hydride. lookchem.com The general mechanism involves the homolytic cleavage of the carbon-iodine bond to form an aryl radical, which then cyclizes onto a tethered unsaturated moiety.

Key aspects of these radical cyclization pathways include:

Radical Generation: The process is initiated by the formation of an aryl radical from the 2-iodobenzyl precursor.

Cyclization Mode: The regioselectivity of the cyclization (e.g., 5-exo versus 6-endo) is a critical factor influencing the structure of the product. lookchem.com

Substrate Influence: The nature of the unsaturated group tethered to the 2-iodobenzyl core significantly impacts the efficiency and outcome of the cyclization. lookchem.com

Reactions Involving the Hydroxyl Group

The hydroxyl group of 2-iodobenzyl alcohol is a key site for a variety of chemical modifications, enabling its incorporation into more complex molecular architectures. cymitquimica.comgoogle.com

Esterification Reactions

Esterification is a fundamental transformation for the hydroxyl group of 2-iodobenzyl alcohol. This reaction can be achieved using several methods, including reaction with acid chlorides or acid anhydrides.

With Acid Chlorides: The reaction of 2-iodobenzyl alcohol with an acid chloride, such as 2-iodobenzoyl chloride, in the presence of a base like pyridine (B92270) or triethylamine (B128534), yields the corresponding ester. ontosight.aifigshare.comyoutube.comlibretexts.org The reaction proceeds through nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acid chloride. youtube.comlibretexts.org

With Acid Anhydrides: Alternatively, esterification can be carried out using an acid anhydride. chemguide.co.uklibretexts.org For example, 2-iodobenzyl acetate (B1210297) can be synthesized by treating 2-iodobenzyl alcohol with acetic anhydride. rsc.org This method may require heating or the use of a catalyst to proceed at a reasonable rate. chemguide.co.uk

These esterification reactions are crucial for creating precursors for further synthetic manipulations.

Nucleophilic Additions

While the hydroxyl group itself is not typically involved in nucleophilic additions in the same way a carbonyl group is, the alcohol can be a precursor to species that undergo such reactions. For example, the hydroxyl group can be converted to a better leaving group, facilitating substitution reactions. However, direct nucleophilic addition to the hydroxyl group is not a characteristic reaction. Instead, the alcohol can participate in reactions where it acts as a nucleophile, as seen in esterification. libretexts.org The term "nucleophilic additions" in this context may be more accurately described as nucleophilic substitution reactions where the hydroxyl group is first converted to a more suitable leaving group.

Oxidation Reactions (e.g., to Aldehydes)

The oxidation of the primary alcohol functionality in 2-iodobenzyl alcohol to an aldehyde, 2-iodobenzaldehyde (B48337), is a common and important transformation. guidechem.comchembk.com This aldehyde is a valuable intermediate in organic synthesis. thieme-connect.com Several reagents and conditions can be employed for this oxidation:

| Oxidizing Agent | Solvent | Conditions | Yield | Reference(s) |

| Manganese Dioxide (MnO2) | Dichloromethane | Reflux | 75-90% | guidechem.comchembk.com |

| Pyridinium (B92312) Chlorochromate (PCC) | Dichloromethane | Room Temperature | 74% | thieme-connect.comthieme-connect.com |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Dichloromethane | -60°C to Room Temp | 99% | guidechem.com |

| IBX (2-Iodoxybenzoic acid) | Inert Solvent (e.g., Dichloromethane) | Mild Conditions | High | youtube.com |

| Dess-Martin Periodinane | Inert Solvent | Mild Conditions | High | youtube.com |

| Sodium Hypochlorite (Bleach) with TBAB catalyst | Ethyl Acetate | - | - | mit.edu |

The choice of oxidant often depends on the desired selectivity and the presence of other functional groups in the molecule. youtube.com For instance, IBX and Dess-Martin periodinane are known for their mildness and high selectivity for oxidizing primary alcohols to aldehydes with minimal over-oxidation. youtube.com

Reactions Involving the Iodine Atom

The iodine atom on the aromatic ring of 2-iodobenzyl alcohol is a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. cymitquimica.com

Halogen-Metal Exchange

Halogen-metal exchange is a powerful technique for converting aryl halides into organometallic reagents, which are highly reactive nucleophiles. illinois.edu In the case of 2-iodobenzyl alcohol, the iodine atom can be exchanged with a metal, typically lithium or magnesium.

This process usually involves treating the aryl iodide with an organolithium reagent, such as n-butyllithium, or a Grignard reagent. illinois.eduresearchgate.net The reaction of 1,2-diiodobenzene (B1346971) with iPrMgCl·LiCl can generate an ortho-iodophenyl Grignard reagent, which can then react with aldehydes and ketones to form ortho-iodobenzyl alcohols. researchgate.netthieme-connect.com This demonstrates the feasibility of forming a Grignard reagent at the position of the iodine atom.

It is important to note that the acidic proton of the hydroxyl group will react with the organometallic reagent. illinois.educhemrxiv.org Therefore, at least two equivalents of the reagent are required: one to deprotonate the alcohol and the second to perform the halogen-metal exchange. illinois.edu The resulting organometallic intermediate can then be trapped with various electrophiles.

Substitution Reactions

2-Iodobenzyl alcohol is a versatile building block in organic synthesis, capable of undergoing substitution reactions at two primary sites: the hydroxyl group and the carbon-iodine bond on the aromatic ring. The hydroxyl group can act as a nucleophile or be converted into a good leaving group, while the aryl iodide moiety is a classic precursor for transition-metal-catalyzed cross-coupling reactions.

The hydroxyl group of 2-iodobenzyl alcohol readily participates in nucleophilic reactions, such as etherification. For instance, it can be converted into ethers under various catalytic conditions. d-nb.info In a notable example, 2-iodobenzyl alcohol was reacted with 1,3-dienylphosphonochloridates in the presence of triethylamine to afford the corresponding ethyl(2-iodobenzyl)buta-1,3-dienylphosphonate derivatives in good yields. nih.gov The compound can also be converted to 2-iodobenzylmethyl ether by treatment with sodium hydride and methyl iodide. tandfonline.com These reactions highlight the utility of the alcohol moiety in forming C-O bonds, creating more complex molecular architectures. d-nb.infotandfonline.com

The table below summarizes representative substitution reactions involving the hydroxyl group of 2-iodobenzyl alcohol.

Table 1: Examples of Substitution Reactions at the Hydroxyl Group

| Nucleophile/Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| (1E,3E)-Ethyl buta-1,3-diene-1-phosphonochloridate | Triethylamine, Toluene | Ethyl (2-iodobenzyl) (1E,3E)-buta-1,3-dien-1-ylphosphonate | nih.gov |

| Sodium Hydride, Methyl Iodide | Dry DMF | 2-Iodobenzylmethyl ether | tandfonline.com |

Furthermore, the iodine atom on the benzene (B151609) ring makes 2-iodobenzyl alcohol an excellent substrate for various coupling and substitution reactions, although these primarily involve the C-I bond rather than the alcohol itself. cymitquimica.comgoogle.com The presence of both the hydroxyl and iodo groups allows for sequential functionalization, making it a valuable intermediate in the synthesis of complex molecules. google.com

Formation of Hypervalent Iodine Derivatives

The iodine atom in 2-iodobenzyl alcohol can be oxidized to a higher valence state, typically +3 (Iodine(III)) or +5 (Iodine(V)), to form hypervalent iodine reagents. These reagents are prized in modern organic synthesis for their low toxicity and unique reactivity as oxidants. cardiff.ac.ukdiva-portal.org

The synthesis of hypervalent iodine compounds from 2-iodobenzyl alcohol often begins with the modification or protection of the hydroxyl group, followed by oxidation of the iodine center. A common initial step is the oxidation of the alcohol to the corresponding aldehyde, 2-iodobenzaldehyde. cardiff.ac.ukthieme-connect.com This transformation can be achieved using reagents like pyridinium chlorochromate (PCC). cardiff.ac.uk The resulting aldehyde serves as a key intermediate for the synthesis of more elaborate chiral hypervalent iodine reagents. cardiff.ac.ukthieme-connect.comthieme-connect.com For example, 2-iodobenzaldehyde can be condensed with chiral sulfinamides to create precursors for chiral iodine(III) catalysts. thieme-connect.comthieme-connect.com

Another strategy involves converting the alcohol to an ether, such as 2-iodobenzylmethyl ether, which can then be subjected to oxidation to yield a stable hypervalent iodine(III) species. tandfonline.com For instance, the reaction of 2-iodobenzylmethyl ether with chloramine-T (TsN(Na)Cl) can produce a 2-(N-(p-toluenesulfonyl)imino)iodobenzylmethyl ether, a type of nitrene precursor. tandfonline.com The general approach involves the oxidation of the aryl iodide (the precursor) using a suitable oxidant. organic-chemistry.org Common oxidants include meta-chloroperoxybenzoic acid (mCPBA), Oxone®, and sodium perborate. diva-portal.orgmdpi.com These methods allow for the creation of a diverse range of stable and reactive hypervalent iodine compounds from 2-iodobenzyl alcohol-derived precursors. mdpi.comresearchgate.net

Table 2: Synthesis of Hypervalent Iodine Precursors and Reagents from 2-Iodobenzyl Alcohol

| Precursor / Starting Material | Reagent(s) / Oxidant | Product | Purpose / Resulting Reagent Type | Reference |

|---|---|---|---|---|

| 2-Iodobenzyl alcohol | Pyridinium chlorochromate (PCC) | 2-Iodobenzaldehyde | Intermediate for chiral hypervalent iodine reagents | cardiff.ac.ukthieme-connect.com |

| 2-Iodobenzylmethyl ether | Chloramine-T trihydrate | 2-(N-(p-Toluenesulfonyl)imino)iodobenzylmethyl ether | Iodine(III) nitrene precursor | tandfonline.com |

Computational and Spectroscopic Investigations of 2 Iodobenzyl Alcohol

Spectroscopic Characterization

Spectroscopic methods are essential for identifying and characterizing the different conformations of 2-iodobenzyl alcohol and its aggregates.

Fourier-transform infrared (FTIR) spectroscopy, particularly in the OH stretching region, provides direct insight into the conformational populations of 2-iodobenzyl alcohol in the gas phase. rsc.org Experiments using supersonic jet expansions reveal distinct vibrational bands corresponding to the different monomer and dimer species. rsc.orgrsc.orgresearchgate.net The spectrum for 2-iodobenzyl alcohol shows signals for the achiral monomer, the more stable chiral monomer (which has a redshifted OH stretch due to the intramolecular OH–I hydrogen bond), and various dimer configurations. rsc.orgrsc.org The excellent agreement between dispersion-corrected DFT predictions and the experimental FTIR spectra allows for confident assignment of these observed bands to specific molecular structures. rsc.org

¹H and ¹³C NMR spectroscopy are standard techniques for confirming the chemical structure of 2-iodobenzyl alcohol in solution. The chemical shifts provide information about the electronic environment of the protons and carbon atoms in the molecule. The data presented below were recorded in deuterated chloroform (B151607) (CDCl₃). rsc.org

¹H NMR Data for 2-Iodobenzyl alcohol rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.83 | d | 7.9 | Aromatic H |

| 7.51–7.44 | m | Aromatic H | |

| 7.38 | t | 7.5 | Aromatic H |

| 7.01 | t | 7.1 | Aromatic H |

| 4.69 | s | CH₂ |

d: doublet, t: triplet, m: multiplet, s: singlet

¹³C NMR Data for 2-Iodobenzyl alcohol rsc.org

| Chemical Shift (δ) ppm | Assignment |

| 142.59 | Aromatic C |

| 139.21 | Aromatic C |

| 130.19 | Aromatic C |

| 129.30 | Aromatic C |

| 128.48 | Aromatic C |

| 97.46 | Aromatic C-I |

| 69.28 | CH₂ |

Gas-Phase Spectra Investigations

The gas-phase properties of 2-iodobenzyl alcohol have been explored using advanced spectroscopic techniques. rsc.org Investigations employing Fourier-transform infrared (FTIR) spectroscopy combined with a supersonic jet expansion have been particularly insightful. rsc.orgrsc.org This experimental setup is specifically designed to measure substances with low vapor pressure, such as 2-iodobenzyl alcohol. In this method, the alcohol is entrained in a carrier gas (typically helium) and expanded through a narrow slit nozzle into a vacuum chamber. rsc.orgrsc.org This process cools the molecules to very low temperatures, simplifying their vibrational spectra and allowing for the detailed study of individual conformers. rsc.org

For 2-iodobenzyl alcohol, abbreviated as 'I', these jet-cooled FTIR spectra have been instrumental in identifying the presence of different conformational isomers in the gas phase. rsc.orgresearchgate.net The spectra reveal distinct bands in the OH-stretching region, which are assigned to specific conformers based on comparison with computational predictions. rsc.org Studies have shown that an achiral monomer conformation is less stable than a chiral one that features an intramolecular OH···I contact. rsc.org However, both conformers can be generated in comparable quantities in a helium supersonic jet expansion. rsc.org The analysis of these spectra, supported by computational results, allows for the unambiguous assignment of conformational structures and provides insight into their relative energies and the barriers separating them. rsc.org

Computational Chemistry Studies

Computational chemistry serves as a powerful tool to complement and interpret experimental findings on 2-iodobenzyl alcohol, providing a molecular-level understanding of its structure, energetics, and reactivity. rsc.orgub.edu A variety of sophisticated computational methods have been employed to model its behavior accurately.

Potential Energy Hypersurface Exploration (e.g., CREST Program)

To comprehensively map the conformational landscape of 2-iodobenzyl alcohol, the potential energy hypersurface (PES) is explored. The CREST (Conformer-Rotamer Ensemble Sampling Tool) program is utilized for this purpose, allowing for the systematic discovery of a large number of possible conformers. rsc.org This process is crucial for identifying all low-energy structures that could be experimentally observable. The initial exploration with CREST provides a broad set of candidate conformers that are then subjected to more accurate, higher-level calculations for refinement. rsc.orgrsc.org

Density Functional Theory (DFT) Calculations (e.g., B3LYP functional, D3 dispersion correction)

Following the initial exploration of the PES, Density Functional Theory (DFT) is employed for more precise geometry optimizations and energy calculations. A widely used approach involves the B3LYP functional combined with Grimme's D3 dispersion correction, which incorporates Becke-Johnson damping (termed B3LYP-D3(BJ)). rsc.orgacs.org This combination has proven effective for systems where non-covalent interactions, such as those present in 2-iodobenzyl alcohol conformers, are significant.

Calculations are typically performed with Pople-style or Ahlrichs-type basis sets, such as def2-TZVP or the larger def2-QZVP. rsc.orgrsc.org For the iodine atom, an effective core potential (ECP) like def2-ECP is used to account for relativistic effects. rsc.org These calculations provide optimized geometries, relative energies, and harmonic vibrational frequencies for the identified conformers. For 2-iodobenzyl alcohol, DFT calculations predict the existence of several stable conformers, with their relative stability depending on the orientation of the hydroxymethyl group relative to the iodinated phenyl ring. rsc.org The computed energetic ordering is critical for assigning the features observed in experimental gas-phase spectra. rsc.org

Table 1: Computed Relative Energies of 2-Iodobenzyl Alcohol Monomer Conformers Energies calculated at the B3LYP-D3(BJ)/def2-QZVP level, including zero-point vibrational energy (ZPVE) correction. Data sourced from research on ortho-halogenated benzyl (B1604629) alcohols. rsc.org

| Conformer | Description | Relative Energy (E₀) in kJ/mol |

| G'g | Global minimum, chiral conformation with an OH···I intramolecular contact. | 0.00 |

| Tt | Achiral conformation. | 1.9 |

| Gg | Chiral conformation without OH···I contact. | 3.5 |

Nudged Elastic Band (NEB) and Transition State Optimizations

To understand the dynamics of interconversion between different conformers, the transition states (TS) connecting them must be located and characterized. The Nudged Elastic Band (NEB) method is a powerful technique for finding the minimum energy path between a known reactant and product. utexas.eduscm.com The climbing-image variant of NEB (CI-NEB) is particularly effective, as it drives the highest-energy image along the path up to the exact saddle point, representing the transition state. rsc.orgutexas.edu

For 2-iodobenzyl alcohol, NEB-CI calculations, followed by full transition state optimizations using the same DFT level of theory (e.g., B3LYP-D3(BJ)/def2-QZVP), are used to determine the energy barriers for conformational changes. rsc.orgacs.org These calculations have revealed, for instance, that the barrier for interconversion between certain dimer conformations can be significant, influencing which structures are ultimately observed in supersonic jet experiments. rsc.org The DFT calculations suggest a steady increase in the lowest identified interconversion barrier for dimers from 2-chlorobenzyl alcohol to 2-iodobenzyl alcohol. researchgate.net

DLPNO-CCSD(T) Single Point Calculations

While DFT provides a robust and computationally efficient description, higher-accuracy methods are often needed to refine the electronic energies. The "gold standard" in quantum chemistry is the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method. The domain-based local pair natural orbital variant, DLPNO-CCSD(T), makes this high-level accuracy accessible for larger molecules like 2-iodobenzyl alcohol. rsc.org

These calculations are typically performed as "single-point" calculations, meaning they are run on the geometries previously optimized at the DFT level. rsc.orgnih.gov Large basis sets, such as aug-cc-pVQZ (with a corresponding pseudopotential basis for iodine), are used to ensure high accuracy. rsc.orgacs.org Comparing the DLPNO-CCSD(T) energies with the DFT results provides a benchmark for the reliability of the DFT functional. For 2-iodobenzyl alcohol, these high-level calculations have been used to confirm the energetic ordering of conformers, showing that while DFT captures the qualitative picture correctly, DLPNO-CCSD(T) can provide quantitative corrections to the relative energies. rsc.orgnih.gov

Table 2: Comparison of Relative Monomer Energies (kJ/mol) for 2-Iodobenzyl Alcohol Comparison between DFT and DLPNO-CCSD(T) levels of theory. All energies include ZPVE from the B3LYP-D3(BJ)/def2-QZVP calculation. Data sourced from computational studies on halogenated benzyl alcohols. rsc.org

| Conformer | B3LYP-D3(BJ)/def2-QZVP | DLPNO-CCSD(T)//B3LYP-D3(BJ)/def2-QZVP |

| G'g | 0.00 | 0.00 |

| Tt | 1.9 | 1.3 |

| Gg | 3.5 | 3.4 |

Investigation of Reaction Pathways and Intermediates (e.g., σ-aryl-PdII intermediate)

Computational studies are also vital for elucidating complex reaction mechanisms. The palladium-catalyzed intramolecular reactions of 2-iodobenzyl alcohol derivatives have been investigated using DFT. ub.edu A key aspect of these reactions is the initial oxidative addition of the aryl iodide to a Pd(0) complex, which generates an arylpalladium(II) species. researchgate.net

Computational modeling has been used to explore the subsequent reaction pathways. Studies on the palladium-catalyzed intramolecular coupling of aryl iodides and aldehydes within the 2-iodobenzyl series have shown that the process begins with the formation of a σ-aryl-PdII intermediate . ub.edu Calculations suggest that the subsequent step is a nucleophilic addition involving this intermediate, a pathway that is energetically preferred over a competitive concerted metallation-deprotonation (CMD) process. ub.edu This type of mechanistic investigation, where different potential pathways are compared energetically, is crucial for understanding and predicting the outcomes of complex catalytic cycles involving 2-iodobenzyl alcohol and its derivatives. ub.edu

Modeling of Hydrolytic Stability of Metal Alkoxides

The hydrolytic stability of metal alkoxides, compounds with a metal-oxygen-carbon (M-O-R) bond, is a critical parameter in materials science, particularly in the sol-gel process where they serve as precursors for metal oxides. The hydrolysis reaction, which involves the cleavage of the M-O bond by water, is the initial and often rate-determining step in the formation of these materials. Computational modeling has become an indispensable tool for understanding the mechanisms of this reaction and predicting the stability of different metal alkoxides.

The hydrolysis of a metal alkoxide is fundamentally a nucleophilic substitution reaction. mdpi.com It typically proceeds through the coordination of a water molecule to the metal center, forming a transient, higher-coordinate intermediate. This is followed by the transfer of a proton from the coordinated water to an alkoxide ligand, leading to the elimination of an alcohol molecule and the formation of a metal-hydroxo species (M-OH). mdpi.com

General Computational Approaches

Density Functional Theory (DFT) is the most common computational method used to model the hydrolysis of metal alkoxides. acs.orgresearchgate.net These theoretical studies can elucidate the reaction pathway, identify transition states, and calculate the energy barriers associated with the hydrolysis process. researchgate.net A typical computational model involves a metal alkoxide molecule and one or more explicit water molecules to simulate the nucleophilic attack and proton transfer steps. researchgate.net

Key parameters derived from these models include:

Activation Energy (Ea) or Gibbs Free Energy of Activation (ΔG‡): A higher activation barrier corresponds to a slower reaction rate and thus greater hydrolytic stability.

Reaction Enthalpy (ΔH): Indicates whether the hydrolysis reaction is exothermic or endothermic.

Geometry of Intermediates and Transition States: Provides insight into the coordination environment of the metal during the reaction. For instance, a tetra-coordinate metal alkoxide might form a five-coordinate (trigonal bipyramidal) or six-coordinate (octahedral) intermediate upon interaction with water.

Factors Influencing Hydrolytic Stability

The stability of the M-O bond against hydrolysis is governed by several factors, primarily related to the metal center and the steric and electronic properties of the alkoxide ligand. For a given metal, the nature of the organic group (R) in the M-O-R linkage is paramount.

In the context of 2-iodobenzyl alcohol, the alkoxide ligand is 2-iodobenzylate. The stability of its metal complexes against hydrolysis is significantly influenced by the electronic and steric characteristics of the 2-iodobenzyl group.

Electronic Effects: The iodine atom is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). libretexts.org This effect increases the acidity of the parent alcohol, which in turn influences the polarity and strength of the resulting metal-alkoxide bond. libretexts.orgrsc.org While electron-withdrawing groups can stabilize the departing alkoxide anion, their effect on the hydrolysis rate depends on how they modify the electrophilicity of the metal center and the M-O bond polarity. rsc.orgacs.org

Steric Effects: The iodine atom at the ortho position introduces significant steric bulk around the metal-oxygen bond. researchgate.net This steric hindrance can physically obstruct the approach of nucleophilic water molecules to the metal center, thereby slowing down the initial coordination step of the hydrolysis mechanism. researchgate.netrsc.org This "steric shielding" is often a dominant factor in enhancing the hydrolytic stability of metal alkoxides.

Modeling the Hydrolysis of a 2-Iodobenzylate Metal Alkoxide

A hypothetical DFT study on the hydrolysis of a metal alkoxide derived from 2-iodobenzyl alcohol, for example, M(O-CH₂C₆H₄I)₄, would likely reveal a high activation energy for hydrolysis compared to its non-substituted (benzyl alcohol) or para-substituted analogues.

The computational model would predict that the large ortho-iodo group sterically impedes the formation of the necessary penta- or hexa-coordinate transition state, thus increasing the energy barrier for the reaction. researchgate.net This steric hindrance is expected to be the primary contributor to the enhanced hydrolytic stability. While the inductive effect of iodine modifies the electronic landscape of the molecule, the steric effect is anticipated to have a more pronounced impact on the reaction kinetics. rsc.orgunavarra.es

The table below summarizes the expected qualitative effects of the 2-iodobenzyl substituent on the parameters of a hydrolysis reaction, compared to a non-substituted benzyl group.

| Feature | Benzyl Group | 2-Iodobenzyl Group | Rationale |

| Electronic Effect | Neutral (Reference) | Strong Inductive Withdrawal (-I) | The electronegativity of the iodine atom withdraws electron density from the aromatic ring and the benzylic position. libretexts.org |

| Steric Hindrance | Low | High | The bulky iodine atom at the ortho position creates significant steric congestion around the M-O bond. researchgate.net |

| Parent Alcohol Acidity | Lower | Higher | The inductive effect of iodine stabilizes the resulting alkoxide anion. libretexts.org |

| Predicted Hydrolytic Stability | Lower | Higher | Steric hindrance is expected to be the dominant factor, impeding the nucleophilic attack of water. rsc.orgunavarra.es |

| Predicted Activation Energy (ΔG‡) | Lower | Higher | A higher energy barrier is required to overcome the steric repulsion during the formation of the transition state. |

The following table outlines a potential computational framework for such a study.

| Parameter | Specification | Purpose |

| Computational Method | Density Functional Theory (DFT) | To accurately model electronic structure and reaction energies. acs.orgresearchgate.net |

| Functional | B3LYP, M06-2X, or similar | To balance accuracy in thermochemistry and barrier heights. |

| Basis Set | 6-311+G(d,p) for C, H, O, I; LANL2DZ or SDD for metal (M) | To provide a flexible description of electron density for all atoms, including relativistic effects for heavier metals. |

| Solvation Model | Polarizable Continuum Model (PCM) or SMD | To simulate the bulk solvent effects of water or an organic solvent. acs.org |

| Reactants | M(O-CH₂C₆H₄I)n + H₂O | To model the initial step of hydrolysis. |

| Outputs | Optimized geometries, transition state structures, vibrational frequencies, reaction energy profile | To determine the reaction mechanism, activation barriers, and overall thermodynamics. |

Applications of 2 Iodobenzyl Alcohol As a Chemical Building Block

Precursor in Synthesis of Complex Organic Molecules

The unique combination of functional groups in 2-iodobenzyl alcohol makes it an ideal starting material for the construction of diverse and intricate molecular architectures.

Seven-Membered Lactones

2-Iodobenzyl alcohol is a key reactant in the synthesis of seven-membered lactones. acs.orgcenmed.comcymitquimica.comacs.orgchemicalbook.comchemsrc.com A notable method involves a novel, highly regio- and stereoselective cyclization reaction of 2-iodobenzyl alcohol with alkyl propiolates. acs.orgacs.org This reaction is mediated by nickel complexes and requires the presence of zinc halides as co-catalysts. acs.orgacs.org The process is unique in that it involves an unusual E/Z isomerization of the carbon-carbon double bond before the final lactone ring is formed. acs.orgacs.org

The reaction of 2-iodobenzyl alcohol with methyl 2-octynoate in the presence of Ni(dppe)Br2 and zinc powder yields the corresponding seven-membered lactone in high yield. acs.orgacs.org This one-pot synthesis provides a convenient route to these lactones from readily available starting materials. acs.org The methodology has been successfully extended to various substituted o-iodobenzyl alcohols, demonstrating its versatility. acs.org

Table 1: Synthesis of Seven-Membered Lactones from 2-Iodobenzyl Alcohol

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Iodobenzyl alcohol | Methyl 2-octynoate | Ni(dppe)Br2, Zn powder | Substituted seven-membered lactone | 87% | acs.orgacs.org |

Indenones

2-Iodobenzyl alcohol serves as a precursor for the synthesis of 2,3-diphenyl-1-indenone. cenmed.comcymitquimica.comchemicalbook.comfishersci.ca The synthesis involves the palladium-catalyzed annulation of internal alkynes. chemsrc.comacs.orgdatapdf.com This method provides a pathway to construct the indenone core structure, a valuable scaffold in medicinal chemistry and materials science. The process generally involves the reaction of an aryl iodide with an alkyne in the presence of a palladium catalyst. datapdf.com

Functionalized Benzofurans, Isocoumarins, and Benzopyrans

The palladium-catalyzed reaction of 2-iodobenzyl alcohol with allenylphosphonates and related allenes leads to the formation of functionalized benzopyrans. acs.orgnih.govdntb.gov.ua This regioselective reaction demonstrates a preference for a [β,γ] attack on the allene, resulting in the formation of the benzopyran ring system. nih.gov This method highlights the utility of 2-iodobenzyl alcohol in domino reactions that build complex heterocyclic structures. nih.gov

Aza-Dibenzocyclooctyne (DIBAC) and Biarylazacyclooctynone (BARAC) Derivatives

2-Iodobenzyl alcohol is a crucial starting material in the synthesis of Aza-Dibenzocyclooctyne (DIBAC) and its derivatives. encyclopedia.pubmdpi.comresearchgate.netru.nlnih.gov DIBAC is a key reagent in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a type of bioorthogonal chemistry. mdpi.comnih.gov The synthesis of DIBAC begins with a Sonogashira coupling reaction between 2-iodobenzyl alcohol and 2-ethynylaniline. encyclopedia.pubmdpi.comru.nl The resulting internal alkyne undergoes a series of transformations, including protection of the aniline, semi-hydrogenation to a cis-alkene, oxidation of the alcohol to an aldehyde, and finally, a reductive amination to form the key cyclooctyne (B158145) ring structure. encyclopedia.pubmdpi.com

Similarly, 2-iodobenzyl alcohol is a precursor in the synthesis of Biarylazacyclooctynone (BARAC) derivatives. encyclopedia.pubmdpi.com The synthesis strategy involves an amide intermediate that is generated during the DIBAC synthesis. encyclopedia.pubmdpi.com

Table 2: Key Steps in the Synthesis of DIBAC from 2-Iodobenzyl Alcohol

| Step | Reactants | Reagents/Catalysts | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Sonogashira Coupling | 2-Iodobenzyl alcohol, 2-Ethynylaniline | Pd catalyst | Internal alkyne | encyclopedia.pubmdpi.com |

| 2. Semi-hydrogenation | Internal alkyne | Pd/BaSO4 | cis-Alkene | encyclopedia.pubmdpi.com |

| 3. Oxidation | cis-Alkene with terminal hydroxyl | Dess–Martin periodinane | Aldehyde | encyclopedia.pubmdpi.com |

Phostone and Phostam Derivatives

2-Iodobenzyl alcohol is employed in the synthesis of novel benzofused phostone derivatives. nih.govacs.orgwindows.netresearchgate.net The synthesis involves the reaction of 2-iodobenzyl alcohol with 1,3-dienylphosphonochloridates to form (2-iodobenzyl)buta-1,3-dienylphosphonates. nih.govacs.org These intermediates then undergo an intramolecular Heck cyclization to yield the target phostone structures, which are phosphorus analogues of lactones. nih.govacs.org The reaction conditions for the cyclization, particularly the choice of palladium catalyst and ligands, are crucial for achieving high yields and regioselectivity. acs.orgresearchgate.net

Table 3: Synthesis of Benzofused Phostones from 2-Iodobenzyl Alcohol

| Reactant | Intermediate | Cyclization Conditions | Product | Yield | Reference |

|---|

Highly Encumbered Biaryls

Aryl ortho-iodobenzyl ethers, derived from 2-iodobenzyl alcohol, are precursors for the electrosynthesis of highly encumbered biaryls. rsc.orgrsc.orgsoton.ac.ukresearchgate.net This method utilizes a mediated cathodic reduction under flow conditions. rsc.orgsoton.ac.uk The reaction proceeds through a stepwise two-electron transfer. The first electron transfer induces the loss of the iodide and a subsequent radical cyclization. The second electron transfer leads to a polar fragmentation, ultimately forming the sterically hindered biaryl structure. rsc.orgsoton.ac.uk This approach provides access to 2,2',6-tri- and 2,2',6,6'-tetra-substituted biaryls, which are challenging to synthesize using traditional methods. rsc.orgsoton.ac.uk

Cyclic Imidates (e.g., N-(2,6-dimethylphenyl)-2-benzofuran-1(3H)-imine)

2-Iodobenzyl alcohol is a key precursor in the synthesis of specific cyclic imidates, such as N-(2,6-dimethylphenyl)-2-benzofuran-1(3H)-imine. The synthesis is a multi-step process involving organometallic intermediates. Initially, 2-iodobenzyl alcohol undergoes an oxidative addition reaction with a palladium(0) complex in the presence of a ligand like 2,2′-bipyridyl (bpy) to form an arylpalladium(II) complex. researchgate.netacs.org This intermediate is then treated with a base, such as potassium tert-butoxide (KOtBu), to form a palladium chelate complex. researchgate.netresearchgate.net The subsequent reaction of this chelate complex with 2,6-dimethylphenyl isocyanide (XyNC) leads to the formation of the target cyclic imidate. researchgate.netacs.orgresearchgate.net

Table 1: Synthesis Pathway to N-(2,6-dimethylphenyl)-2-benzofuran-1(3H)-imine

| Step | Starting Material/Intermediate | Key Reagents | Product/Intermediate | Reference |

|---|---|---|---|---|

| 1 | 2-Iodobenzyl alcohol | [Pd(dba)2], bpy | Arylpalladium(II) complex [PdI(C6H4CH2OH-2)(bpy)] | researchgate.netacs.org |